[4-(2-Chloro-acetylamino)-cyclohexyl]-cyclopropyl-carbamic acid tert-butyl ester [4-(2-Chloro-acetylamino)-cyclohexyl]-cyclopropyl-carbamic acid tert-butyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13472057
InChI: InChI=1S/C16H27ClN2O3/c1-16(2,3)22-15(21)19(13-8-9-13)12-6-4-11(5-7-12)18-14(20)10-17/h11-13H,4-10H2,1-3H3,(H,18,20)
SMILES: CC(C)(C)OC(=O)N(C1CCC(CC1)NC(=O)CCl)C2CC2
Molecular Formula: C16H27ClN2O3
Molecular Weight: 330.8 g/mol

[4-(2-Chloro-acetylamino)-cyclohexyl]-cyclopropyl-carbamic acid tert-butyl ester

CAS No.:

Cat. No.: VC13472057

Molecular Formula: C16H27ClN2O3

Molecular Weight: 330.8 g/mol

* For research use only. Not for human or veterinary use.

[4-(2-Chloro-acetylamino)-cyclohexyl]-cyclopropyl-carbamic acid tert-butyl ester -

Specification

Molecular Formula C16H27ClN2O3
Molecular Weight 330.8 g/mol
IUPAC Name tert-butyl N-[4-[(2-chloroacetyl)amino]cyclohexyl]-N-cyclopropylcarbamate
Standard InChI InChI=1S/C16H27ClN2O3/c1-16(2,3)22-15(21)19(13-8-9-13)12-6-4-11(5-7-12)18-14(20)10-17/h11-13H,4-10H2,1-3H3,(H,18,20)
Standard InChI Key VSXGVCAUDSLWGJ-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N(C1CCC(CC1)NC(=O)CCl)C2CC2
Canonical SMILES CC(C)(C)OC(=O)N(C1CCC(CC1)NC(=O)CCl)C2CC2

Introduction

[4-(2-Chloro-acetylamino)-cyclohexyl]-cyclopropyl-carbamic acid tert-butyl ester is a complex organic compound with a molecular formula of C16H27ClN2O3 and a molecular weight of approximately 330.85 g/mol . This compound belongs to the carbamate family, which is known for its diverse applications in pharmaceuticals and agrochemicals due to its biological activity.

Synthesis and Preparation

The synthesis of such carbamates typically involves multiple steps, including the formation of the carbamic acid moiety and its subsequent esterification with a tert-butyl group. The reaction conditions, such as temperature, solvent choice, and reaction time, are crucial for optimizing yield and purity.

Potential Applications

Carbamates are widely used in pharmaceuticals and agrochemicals due to their diverse biological activities. While specific applications for [4-(2-Chloro-acetylamino)-cyclohexyl]-cyclopropyl-carbamic acid tert-butyl ester are not well-documented, its structural features suggest potential utility in drug development or as an intermediate in chemical synthesis.

Analytical Techniques

Characterization of this compound can be achieved through various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), which help confirm its molecular structure and weight.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator